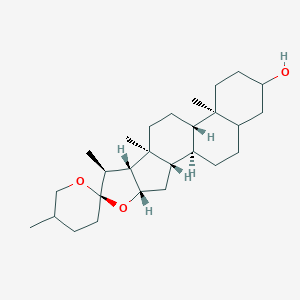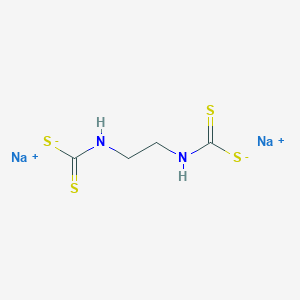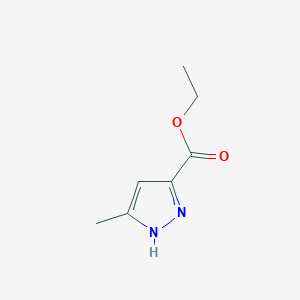
Isopentilamina
Descripción general
Descripción
La isoamilamina, también conocida como 3-metilbutilamina, es un compuesto orgánico con la fórmula molecular C5H13N. Es una amina primaria y se caracteriza por una cadena alquílica ramificada. La isoamilamina es un líquido incoloro con un fuerte olor a pescado y es soluble en agua y solventes orgánicos. Se utiliza comúnmente en la síntesis de productos farmacéuticos, agroquímicos y otros compuestos orgánicos.
Aplicaciones Científicas De Investigación
La isoamilamina tiene varias aplicaciones de investigación científica, que incluyen:
Química: La isoamilamina se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: La isoamilamina se utiliza en el estudio de la cinética enzimática y como sustrato en ensayos bioquímicos.
Medicina: La isoamilamina se utiliza en el desarrollo de medicamentos y como intermedio en la síntesis de ingredientes farmacéuticos activos.
Industria: La isoamilamina se utiliza en la producción de productos químicos para el caucho, tintes y otros productos químicos industriales.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
La isoamilamina ejerce sus efectos a través de varios mecanismos, dependiendo de su aplicación. En los sistemas biológicos, la isoamilamina puede actuar como sustrato para las enzimas, participando en reacciones bioquímicas. También puede interactuar con receptores celulares y vías de señalización, influyendo en los procesos celulares. Por ejemplo, se ha demostrado que la isoamilamina promueve la muerte de células microgliales al activar la vía de señalización S100A8, lo que lleva a un deterioro cognitivo en ratones viejos {_svg_1}.
Análisis Bioquímico
Biochemical Properties
Isopentylamine is involved in biochemical reactions as it is formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in the body’s physiological functions .
Cellular Effects
Biogenic amines, a group to which Isopentylamine belongs, are known to have essential physiological functions such as the regulation of growth and blood pressure and control of nerve conduction .
Molecular Mechanism
It is known that biogenic amines exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isopentylamine is involved in the metabolic pathways of decarboxylation of amino acids or amination and transamination of aldehydes and ketones . It interacts with various enzymes and cofactors during these processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La isoamilamina se puede sintetizar a través de varios métodos. Un método común implica la reacción de alcohol isoamílico con amoníaco en presencia de un catalizador. La reacción procede de la siguiente manera: [ \text{(CH}3\text{)}_2\text{CHCH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
Otro método implica la reducción de nitrito de isoamilo con hidrógeno en presencia de un catalizador metálico como paladio o platino: [ \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NO}_2 + 3\text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + 2\text{H}_2\text{O} ]
Métodos de Producción Industrial: En entornos industriales, la isoamilamina se produce a menudo mediante la hidrogenación catalítica de nitrilo de isoamilo. Este proceso implica el uso de un catalizador metálico y gas hidrógeno bajo condiciones de alta presión y temperatura.
Análisis De Reacciones Químicas
Tipos de Reacciones: La isoamilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: La isoamilamina se puede oxidar para formar nitrito de isoamilo.
Reducción: La isoamilamina se puede reducir para formar alcohol isoamílico.
Sustitución: La isoamilamina puede sufrir reacciones de sustitución nucleofílica con haluros de alquilo para formar aminas secundarias y terciarias.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de ácido.
Principales Productos Formados:
Oxidación: Nitrito de isoamilo.
Reducción: Alcohol isoamílico.
Sustitución: Aminas secundarias y terciarias.
Comparación Con Compuestos Similares
La isoamilamina es similar a otras aminas primarias como la etilamina, la propilamina y la butilamina. Su cadena alquílica ramificada le confiere propiedades únicas, como un punto de ebullición más alto y una reactividad diferente en comparación con sus contrapartes lineales. Los compuestos similares incluyen:
- Etilamina (C2H7N)
- Propilamina (C3H9N)
- Butilamina (C4H11N)
La estructura ramificada de la isoamilamina la hace más estéricamente impedida, lo que afecta su reactividad e interacciones con otras moléculas.
Propiedades
IUPAC Name |
3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2)3-4-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFVGAAISNGQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
541-23-1 (hydrochloride) | |
| Record name | Isoamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059355 | |
| Record name | 3-Methyl-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or very pale straw-Coloured mobile liquid; Ammoniacal aroma | |
| Record name | Isopentylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 to 97.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-1-butylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, propylene glycol, glycerin, oils, Soluble (in ethanol) | |
| Record name | Isopentylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.747-0.753 | |
| Record name | Isopentylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
107-85-7 | |
| Record name | Isoamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanamine, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPO0L33SHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-1-butylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-60.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-1-butylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)
![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)

